molecular formula C18H23ClN2O2 B3942947 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride

Cat. No.: B3942947
M. Wt: 334.8 g/mol
InChI Key: HYWBCDILOMUVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride is a chemical compound with the molecular formula C18H22ClNO2 This compound is known for its unique structure, which includes a benzyl group, a methylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride typically involves the reaction of benzylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond. The reaction conditions usually include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[benzyl(methyl)amino]-1-(4-methoxyphenyl)-1-propanone hydrochloride
  • N-(4-methoxyphenyl)-3-(methylamino)propanamide
  • 4-methoxyphenylacetic acid derivatives

Uniqueness

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, as it can serve as a versatile building block for the synthesis of more complex molecules .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)19-16-8-10-17(22-2)11-9-16;/h3-11H,12-14H2,1-2H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWBCDILOMUVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.